molecular formula C12H26Cl2N2 B3033802 (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1197227-90-9

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B3033802
CAS No.: 1197227-90-9
M. Wt: 269.25
InChI Key: BIFQQTPTBGLCBM-UHFFFAOYSA-N
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Description

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C12H24N2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of cyclohexylamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of products requiring specific chemical properties .

Mechanism of Action

The mechanism of action of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Uniqueness: (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its cyclohexyl group provides steric hindrance, influencing its interactions with other molecules and its overall stability .

Properties

IUPAC Name

(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQQTPTBGLCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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